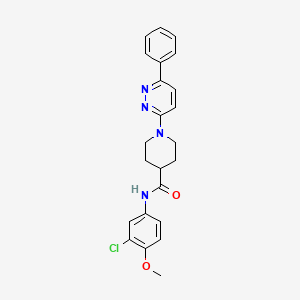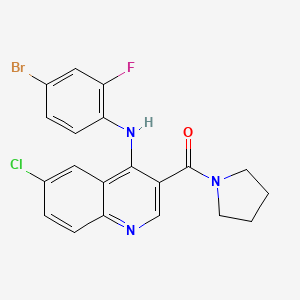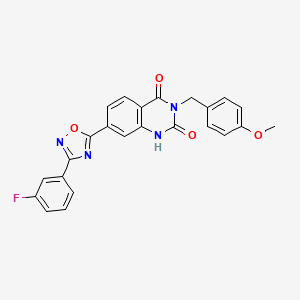
N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(3-クロロ-4-メトキシフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミド」は、ピペリジンカルボキサミド類に属する合成有機化合物です。このクラスの化合物は、抗炎症作用、鎮痛作用、抗腫瘍作用など、潜在的な薬理作用について研究されています。
2. 製法
合成経路と反応条件
「N-(3-クロロ-4-メトキシフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミド」の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
ピペリジン環の形成: 適切な前駆体から出発して、環化反応によってピペリジン環が合成されます。
ピリダジニル基の導入: ピリダジニル基は、カップリング反応、多くの場合、パラジウム触媒を用いたクロスカップリング法によって導入されます。
フェニル基の結合: フェニル基は、求電子置換反応や同様の反応によって結合されます。
最終カップリング: 最後の段階では、中間体と3-クロロ-4-メトキシアニリンをカップリングして、目的の化合物を生成します。
工業的生産方法
工業的生産方法は、収率と純度を最適化して、実験室での合成をスケールアップします。これには、連続フロー化学、自動合成、厳格な精製プロセスが含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、フェノール誘導体を生成することがあります。
還元: 還元反応は、ニトロ基(存在する場合)やその他の還元可能な官能基を標的にすることがあります。
置換: クロロ基は、求核置換反応に関与し、様々な誘導体を生成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 活性炭担持パラジウムを用いた触媒的水素化または水素化ホウ素ナトリウムを用いた化学還元。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用する。
主要な生成物
これらの反応の主要な生成物は、使用した特定の試薬と条件によって異なりますが、ヒドロキシル化、アミノ化、またはチオール化された誘導体を含む可能性があります。
4. 科学研究への応用
この化合物は、いくつかの科学研究の応用があるかもしれません。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。
医学: 抗炎症作用、鎮痛作用、抗腫瘍作用など、薬理作用について調査されています。
産業: 新しい材料の開発や、他の貴重な化合物の合成における前駆体として使用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the pyridazinyl group: The pyridazinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the phenyl group: The phenyl group is attached through electrophilic aromatic substitution or similar reactions.
Final coupling: The final step involves coupling the intermediate with 3-chloro-4-methoxyaniline to form the target compound.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry, automated synthesis, and stringent purification processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The chloro group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include hydroxylated, aminated, or thiolated derivatives.
科学的研究の応用
This compound may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or antitumor activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
作用機序は、特定の生物学的標的によって異なります。例えば、この化合物が酵素阻害剤として作用する場合、酵素の活性部位に結合し、基質の結合とそれに続く触媒作用を阻害する可能性があります。関与する分子標的と経路は、生化学的アッセイと分子モデリング研究によって特定されます。
6. 類似の化合物との比較
類似の化合物
N-(3-クロロ-4-メトキシフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミド: は、次のような他のピペリジンカルボキサミドと比較することができます。
独自性
「N-(3-クロロ-4-メトキシフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミド」の独自性は、その特定の置換パターンにあります。これは、類似の化合物と比較して、異なる薬理作用や反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to similar compounds.
特性
分子式 |
C23H23ClN4O2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-21-9-7-18(15-19(21)24)25-23(29)17-11-13-28(14-12-17)22-10-8-20(26-27-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29) |
InChIキー |
XCMLJORANMRPLY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275713.png)


![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11275737.png)
![N-[(2-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275742.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B11275747.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275757.png)



![N-(2-methylphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11275765.png)
